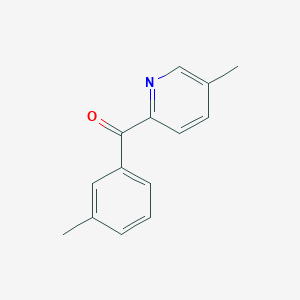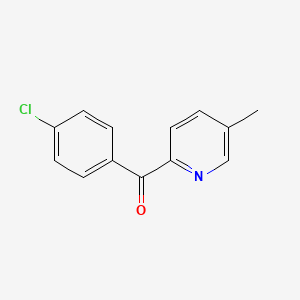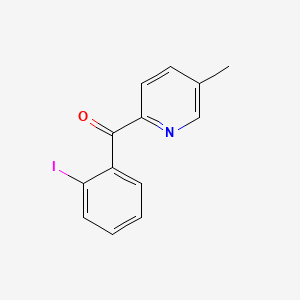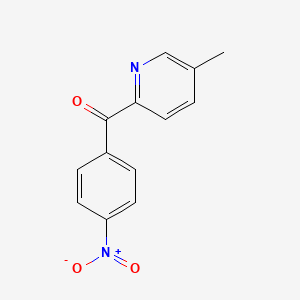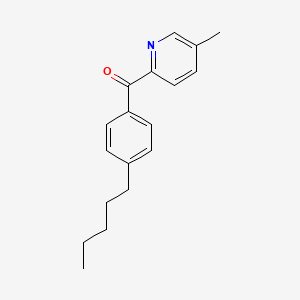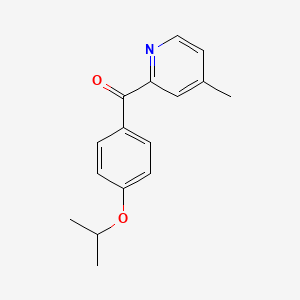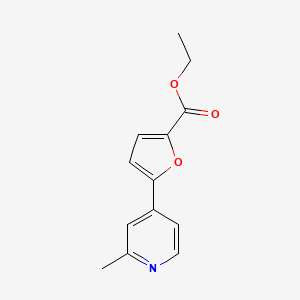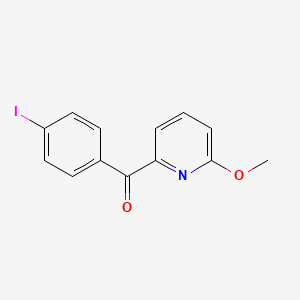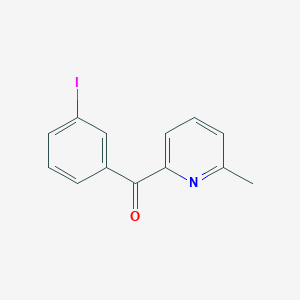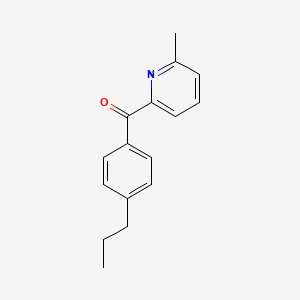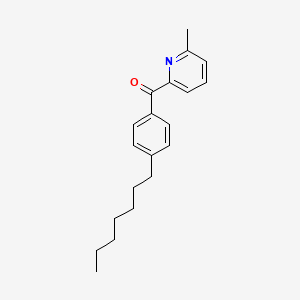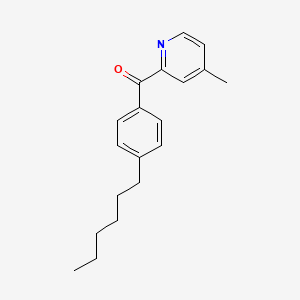
2-(4-Hexylbenzoyl)-4-methylpyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescent Labeling Reagents for Carnitine Analysis
2-Methylpyridines, a category that includes compounds like 2-(4-Hexylbenzoyl)-4-methylpyridine, have been utilized in fluorescent labeling reagents. For instance, 6-(4-Aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine, a related compound, has demonstrated effectiveness in the quantitative analysis of carnitine (Nakaya et al., 1996).
DNA-Binding and Photocleavage Studies
Mixed polypyridyl ruthenium(II) complexes, which may include compounds similar to 2-(4-Hexylbenzoyl)-4-methylpyridine, have been synthesized and characterized. These complexes have shown potential in binding to DNA and promoting single-stranded cleavage of plasmid DNA upon irradiation, indicating their potential application in genetic research and therapy (Tan & Chao, 2007).
Electroluminescent Properties in Platinum(II) Complexes
Compounds with structures similar to 2-(4-Hexylbenzoyl)-4-methylpyridine have been used in synthesizing mono-cyclometalated Pt(II) complexes. These complexes have demonstrated potential in electroluminescent applications, expanding their utility in optoelectronic devices (Ionkin et al., 2005).
Inhibition of Mild Steel Corrosion
2-Amino-4-methylpyridine, a compound structurally related to 2-(4-Hexylbenzoyl)-4-methylpyridine, has been studied for its corrosion inhibition properties on mild steel. This suggests the potential application of similar compounds in corrosion prevention and materials science (Mert et al., 2014).
Alzheimer's Disease Research
Compounds like 2-(4-Hexylbenzoyl)-4-methylpyridine have been used in designing multifunctional metal binders to investigate pathological features of Alzheimer's disease. These compounds have shown potential in interacting with amyloid-beta protein fibrils and permeating into cells, contributing to the understanding and potential treatment of neurodegenerative diseases (Telpoukhovskaia et al., 2015).
Propiedades
IUPAC Name |
(4-hexylphenyl)-(4-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-4-5-6-7-16-8-10-17(11-9-16)19(21)18-14-15(2)12-13-20-18/h8-14H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCKUHYLEGVRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hexylbenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



